molecular formula C17H19Br B2615113 1-(1-Bromo-3-methylbutyl)-4-phenylbenzene CAS No. 1489599-88-3

1-(1-Bromo-3-methylbutyl)-4-phenylbenzene

Cat. No.: B2615113
CAS No.: 1489599-88-3
M. Wt: 303.243
InChI Key: CBVVFFQQEJOZIP-UHFFFAOYSA-N
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Description

1-(1-Bromo-3-methylbutyl)-4-phenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a phenyl group attached to a butyl chain that is substituted with a bromine atom at the first carbon and a methyl group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromo-3-methylbutyl)-4-phenylbenzene typically involves the bromination of 3-methylbutylbenzene. One common method is the free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromo-3-methylbutyl)-4-phenylbenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation: The phenyl group can be oxidized to form phenolic compounds under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Elimination Reactions: Alkenes such as 1-phenyl-3-methylbutene.

    Oxidation: Phenolic derivatives of the original compound.

Scientific Research Applications

1-(1-Bromo-3-methylbutyl)-4-phenylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Bromo-3-methylbutyl)-4-phenylbenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its potential biological effects.

Comparison with Similar Compounds

    1-Bromo-3-methylbutane: Similar in structure but lacks the phenyl group.

    4-Phenylbutyl bromide: Similar but with the bromine atom at a different position.

    1-Bromo-2-methylbutane: Another isomer with a different substitution pattern.

Uniqueness: 1-(1-Bromo-3-methylbutyl)-4-phenylbenzene is unique due to the presence of both a phenyl group and a bromine-substituted butyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(1-bromo-3-methylbutyl)-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Br/c1-13(2)12-17(18)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVVFFQQEJOZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=C(C=C1)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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